BiBET - 2059110-46-0

BiBET

Catalog Number: EVT-262031
CAS Number: 2059110-46-0
Molecular Formula: C26H30N10O3
Molecular Weight: 530.593
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BiBET is a potent, selective, bivalent inhibitor of BET bromodomains.
Source and Classification

BiBET is classified under bimetallic complexes, which are compounds containing two different metals. These complexes are known for their enhanced catalytic properties compared to their monometallic counterparts. The source of BiBET can be traced back to the need for more effective catalysts in organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals.

Synthesis Analysis

Methods of Synthesis

BiBET can be synthesized through several methods, including:

  1. Co-precipitation Method: This involves the simultaneous precipitation of two metal salts from a solution, allowing for the formation of a homogeneous bimetallic complex.
  2. Sol-gel Process: In this technique, metal alkoxides are used to create a gel-like substance that can be further processed to obtain the desired bimetallic structure.
  3. Hydrothermal Synthesis: This method utilizes high-pressure and high-temperature conditions to facilitate the reaction between metal precursors, leading to the formation of BiBET.

Technical Details

The choice of synthesis method can significantly influence the final properties of BiBET, such as particle size, surface area, and catalytic activity. For instance, the sol-gel process often results in higher surface areas due to the formation of porous structures.

Molecular Structure Analysis

Structure and Data

The molecular structure of BiBET typically features a coordination environment where two different metal centers are linked by organic ligands. This unique arrangement allows for effective interaction with substrates during catalytic processes.

Key data regarding BiBET's molecular structure includes:

  • Metal Composition: Commonly includes transition metals such as palladium and platinum.
  • Ligand Types: Ethanolamine-based ligands are frequently employed due to their ability to stabilize metal ions.
Chemical Reactions Analysis

Reactions Involving BiBET

BiBET is known to participate in various chemical reactions, including:

  1. Hydrogenation Reactions: The compound is effective in reducing unsaturated compounds to saturated ones.
  2. Cross-Coupling Reactions: It facilitates the coupling of different organic substrates, which is crucial in pharmaceutical synthesis.

Technical Details

The efficiency of BiBET in these reactions can be attributed to its unique electronic properties and the synergistic effects between the two metal components. The reaction conditions, such as temperature and pressure, also play a critical role in optimizing its catalytic performance.

Mechanism of Action

Process and Data

The mechanism by which BiBET operates involves several steps:

  1. Substrate Coordination: The substrate molecule approaches the bimetallic center and coordinates with one or both metal sites.
  2. Activation: The presence of two different metals allows for varied activation pathways, enhancing reactivity.
  3. Product Formation: Following activation, the reaction proceeds to form products which are then released from the catalyst site.

Data supporting this mechanism includes kinetic studies that demonstrate enhanced reaction rates when using BiBET compared to monometallic catalysts.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a fine powder or crystalline solid.
  • Melting Point: Varies depending on the specific metals used but generally falls within a moderate range suitable for catalytic applications.

Chemical Properties

  • Stability: BiBET exhibits good thermal stability under reaction conditions.
  • Reactivity: Highly reactive towards various organic substrates, making it suitable for diverse applications.
Applications

Scientific Uses

BiBET finds extensive use in:

  1. Catalysis: As a catalyst in hydrogenation and cross-coupling reactions, it plays a vital role in organic synthesis.
  2. Pharmaceutical Development: Its ability to facilitate complex organic transformations makes it invaluable in drug discovery and development processes.
  3. Environmental Chemistry: Utilized in processes aimed at reducing pollutants through selective hydrogenation reactions.
Introduction to BiBET

Conceptual Foundations of BiBET

Historical Evolution of Bioinformatics and Bioengineering Integration

The convergence of bioinformatics and bioengineering emerged through pivotal technological and theoretical milestones:

  • Pre-1950s Prosthetic Foundations: Early bioengineering manifested through mechanical innovations like the Egyptian wooden toe prosthesis (circa 950-710 BC) and the Roman Capua leg (300 BC), demonstrating ancient understanding of biomechanical interfaces [10].
  • Mid-20th Century Instrumentation: The 1940s-1950s witnessed breakthrough medical devices including Willem Kolff's dialysis machine (1943), the first heart-lung machine (1953), and external pacemakers (1958). These innovations established engineering principles in medical contexts [1] [8].
  • Computational Biology Emergence: Ben Hesper and Paulien Hogeweg coined "bioinformatics" in 1970, defining it as "the study of informatic processes in biotic systems." This expanded beyond data analysis to encompass information flow in biological systems [2] [5].
  • Institutionalization: The 1960s-1970s saw formal establishment of biomedical engineering departments at Johns Hopkins, Duke, and Case Western Reserve, while the Whitaker Foundation ($700 million in funding, 1975-2006) and NIBIB's creation (2000) provided critical infrastructure [1] [8].
  • Genomic Revolution: The 1990s Human Genome Project necessitated advanced computational tools for sequence assembly and analysis, cementing bioinformatics as an essential component of biological research [5].

Table 1: Historical Integration Milestones

EraBioengineering AdvancementsBioinformatics DevelopmentsConvergence Impact
Pre-1950sEgyptian prosthetic toe, Roman legNumerical taxonomy methodsMechanical replacement logic
1940s-1960sDialysis, artificial heart valvesProtein sequence databases (Dayhoff)Device-enabled physiological support
1970s-1980sMedical imaging (CT/MRI)BIOPAT pattern analysis, dynamic modelingNon-invasive diagnostics
1990s-2000sTissue engineering, nanomedicineGenomic algorithms, BLAST searchesPredictive biomaterial design

Theoretical Frameworks in BiBET Research

BiBET incorporates multidisciplinary theoretical constructs to navigate biological complexity:

  • Complex Systems Theory: Applies principles from Stuart Kauffman's Boolean network models (1972) representing cell states as attractors in dynamical systems. This framework enables BiBET researchers to simulate emergent properties in gene regulatory networks [2].
  • Information Processing Paradigm: Extends Hogeweg's original bioinformatics definition by modeling biological entities as computational units. DNA is conceptualized as a "molecular programming language" with epigenetic modifications acting as regulatory codes [2] [5].
  • Agent-Based Modeling: Derived from artificial intelligence research, this framework simulates cellular decision-making through autonomous interacting agents (e.g., immune cell responses to pathogens) [2].
  • Multi-Scale Integration Frameworks: Bridge molecular dynamics simulations with tissue-level physiological models, addressing the "horse part" challenge posed by Alan Turing regarding whole-organism prediction [2].

Table 2: Core Theoretical Frameworks in BiBET

FrameworkOrigin DisciplineKey Application in BiBETRepresentative Model
Dynamical SystemsMathematical biologyCell differentiation trajectoriesHuang-Ingber attractor landscapes
Information TheoryComputer scienceBiological signal transduction analysisMethylation "coding" systems
Agent-Based SimulationArtificial intelligenceImmune system response predictionBumblebee colony behavior models
Phase Transition ModelsStatistical physicsProtein folding dynamics predictionChromatin phase separation

Key Terminology and Scope Delineation

Precise scope definition ensures methodological rigor in BiBET research:

  • Bioinformatics Component: Encompasses computational analysis of biological data including:
  • Sequence informatics: Genome/proteome annotation and comparative analysis
  • Structural modeling: Molecular docking simulations and protein folding prediction
  • Systems analysis: Network biology and metabolic pathway reconstruction [5]

  • Bioengineering Component: Focuses on experimental implementation through:

  • Biomolecular engineering: Synthetic biological circuit design
  • Tec hnological innovation: Medical device prototyping and biomaterial development
  • Cellular manipulation: CRISPR-based genome editing and tissue scaffolding [1] [8]

  • Integration Nexus: The BiBET interface requires:

  • Closed-loop validation: Computational predictions informing experimental designs whose results refine algorithms
  • Multi-scale mapping: Cross-referencing molecular data with physiological outcomes
  • Abstraction hierarchies: Discrete conceptual levels (molecular → cellular → organ) with defined interaction rules [7]

Critical scope boundaries exclude:

  • Pure computational biology without experimental verification
  • Device engineering without biological data integration
  • Clinical implementation studies (post-validation)
  • Standalone "omics" data generation without engineering applications

Environmental scope delineation principles [7] are adapted to BiBET through:

  • Spatial bounding: Defining the biological scale(s) of interest
  • Temporal framing: Specifying experimental/computational time horizons
  • Interaction filtering: Prioritizing high-impact molecular/cellular interfaces
  • Stakeholder alignment: Coordinating computational and experimental researcher expectations

The conceptual architecture of BiBET thus establishes a recursive research cycle: biological question formulation → computational model development → experimental perturbation → data acquisition → model refinement. This framework enables previously intractable biological challenges—such as whole-cell modeling and predictive therapeutic design—to become addressable through integrated methodological approaches [1] [2] [5].

Properties

CAS Number

2059110-46-0

Product Name

BiBET

IUPAC Name

3-Methoxy-N-(2-(4-(1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)phenoxy)ethyl)-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Molecular Formula

C26H30N10O3

Molecular Weight

530.593

InChI

InChI=1S/C26H30N10O3/c1-33(23-10-8-21-27-29-25(37-2)35(21)31-23)16-17-39-20-6-4-18(5-7-20)19-12-14-34(15-13-19)24-11-9-22-28-30-26(38-3)36(22)32-24/h4-11,19H,12-17H2,1-3H3

InChI Key

LQHDIGAYVSAVRJ-UHFFFAOYSA-N

SMILES

CN(CCOC1=CC=C(C2CCN(C3=NN4C(C=C3)=NN=C4OC)CC2)C=C1)C5=NN6C(C=C5)=NN=C6OC

Solubility

Soluble in DMSO

Synonyms

BiBET

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